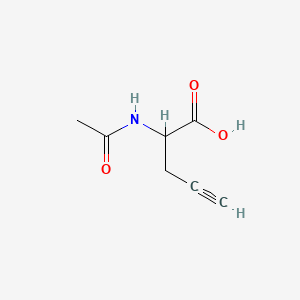
2-Acetamidopent-4-ynoic acid
Übersicht
Beschreibung
2-Acetamidopent-4-ynoic acid is a chemical compound with the molecular formula C7H9NO3 and a molar mass of 155.15 g/mol It is a derivative of glycine, an amino acid, and features an acetyl group and a propargyl group attached to the glycine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Acetamidopent-4-ynoic acid can be synthesized through the Erlenmeyer–Plöchl azlactone and amino acid synthesis . This method involves the transformation of an N-acyl glycine to various amino acids via an oxazolone intermediate. The process typically includes the cyclization of hippuric acid in the presence of acetic anhydride, followed by condensation with benzaldehyde and sodium acetate to form an azlactone. This intermediate can then be reduced to yield the desired amino acid derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for higher yields and purity through controlled reaction conditions and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Acetamidopent-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to yield different derivatives.
Substitution: The acetyl and propargyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Acetamidopent-4-ynoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and intermediates.
Biology: The compound is used in studies related to amino acid metabolism and enzyme inhibition.
Industry: this compound is utilized in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 2-Acetamidopent-4-ynoic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of proline dehydrogenase, a mitochondrial inner membrane flavoprotein critical for cancer cell survival . By inhibiting this enzyme, this compound induces the mitochondrial unfolded protein response, leading to the upregulation of mitochondrial chaperones and proteases. This mechanism is independent of its anticancer activity and may also have neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
N-Propargylglycine: A similar compound that also inhibits proline dehydrogenase and has anticancer properties.
Acetylcysteine: Another acetylated amino acid derivative with antioxidant properties.
Uniqueness: 2-Acetamidopent-4-ynoic acid is unique due to its dual functional groups (acetyl and propargyl) and its specific inhibitory action on proline dehydrogenase. This makes it distinct from other similar compounds, which may lack one of these functional groups or have different molecular targets.
Eigenschaften
IUPAC Name |
2-acetamidopent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-4-6(7(10)11)8-5(2)9/h1,6H,4H2,2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVVXALGBMOHKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC#C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945913 | |
| Record name | 2-[(1-Hydroxyethylidene)amino]pent-4-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23234-80-2 | |
| Record name | N-Acetylpropargylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023234802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(1-Hydroxyethylidene)amino]pent-4-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





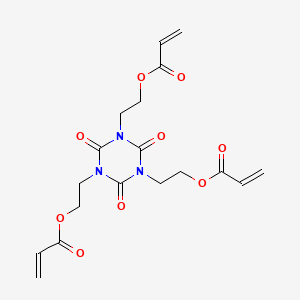
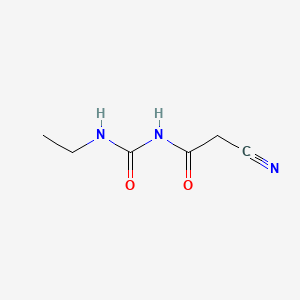
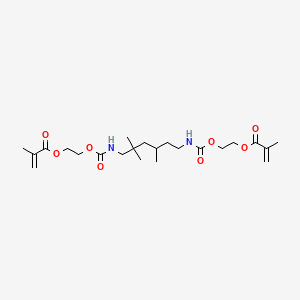



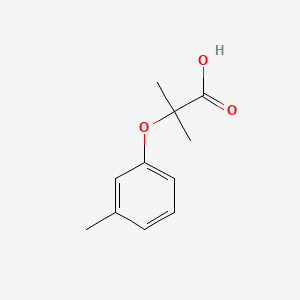
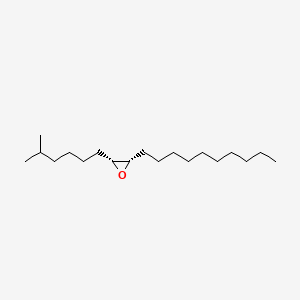
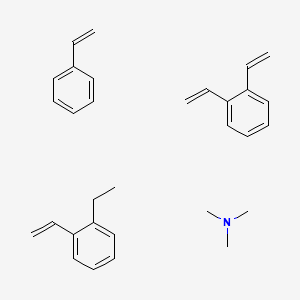
![5-[3-(5-cyano-1-ethyl-4-methyl-2,6-dioxopyridin-3-ylidene)prop-1-enyl]-1-ethyl-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile;N,N-diethylethanamine](/img/structure/B1345995.png)

